molecular formula C8H6ClN3 B8501348 1-(2-chloro-phenyl)-1H-[1,2,4]triazole

1-(2-chloro-phenyl)-1H-[1,2,4]triazole

Cat. No.: B8501348
M. Wt: 179.60 g/mol
InChI Key: PTECIOZDPLVXLA-UHFFFAOYSA-N
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Description

1-(2-Chloro-phenyl)-1H-[1,2,4]triazole is a nitrogen-containing heterocyclic compound characterized by a triazole ring substituted at the 1-position with a 2-chlorophenyl group. The triazole core is known for its stability and versatility in medicinal and agrochemical applications, particularly as a fungicide. The chlorine atom at the ortho position of the phenyl ring enhances electronic effects, influencing reactivity and biological interactions . This compound’s structure serves as a scaffold for derivatives with tailored properties, such as improved antifungal activity or altered pharmacokinetics.

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

1-(2-chlorophenyl)-1,2,4-triazole

InChI

InChI=1S/C8H6ClN3/c9-7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H

InChI Key

PTECIOZDPLVXLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=NC=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Penconazole and Dichlorophenyl Derivatives

Penconazole, a triazole fungicide, shares structural similarities with the target compound. Its IUPAC name, 1-[2-(2,4-dichlorophenyl)pentyl]-1H-[1,2,4]triazole , features a dichlorophenyl group and a pentyl chain. Key differences include:

  • Substituent effects : The 2,4-dichlorophenyl group in penconazole increases steric bulk and electron-withdrawing effects compared to the single chlorine in 1-(2-chloro-phenyl)-1H-triazole. This enhances binding to fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis .
  • Lipophilicity : The pentyl chain in penconazole improves membrane penetration, broadening its antifungal spectrum .

Biological Activity : Penconazole is systemic and curative, effective against powdery mildew and leaf spot diseases in crops like grapes and apples. Its dichlorophenyl group contributes to higher residual activity but may increase environmental persistence .

Compound Substituents Key Features Application
1-(2-Chloro-phenyl)-1H-triazole 2-Chlorophenyl at N1 Moderate lipophilicity, foundational scaffold Research-stage fungicide
Penconazole 2,4-Dichlorophenyl + pentyl chain High lipophilicity, broad-spectrum activity Commercial fungicide (grapes, pome fruits)

Benzimidazole-Triazole Hybrids

5-Benzoimidazol-1-ylmethyl-4-(2-chloro-phenyl)-4H-triazole-3-thiol () integrates a benzimidazole moiety and a thiol group. Key comparisons:

  • Reactivity : The thiol group enhances nucleophilicity, enabling electrophilic attacks and metal coordination, which are absent in the target compound.
  • Biological Activity: This hybrid exhibits dual mechanisms—triazole-mediated CYP inhibition and benzimidazole-driven tubulin disruption—resulting in superior antifungal activity compared to monoheterocyclic analogs .

Fluorinated Triazole Derivatives

1-[3-(2-Chloro-phenyl)-2-(4-fluoro-phenyl)-oxiranylmethyl]-1H-triazole () incorporates a fluorophenyl group. Fluorine’s electronegativity and metabolic stability improve target affinity and half-life.

  • Activity : Fluorine enhances resistance to oxidative degradation, making this derivative potent against azole-resistant fungal strains .

Piperazinyl and Difluorophenyl Derivatives

Compounds like 1-(1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(piperazinyl)-2-propanol () feature difluorophenyl and piperazine groups.

  • Antifungal Efficacy : Difluorophenyl groups increase membrane permeability, while piperazine improves solubility. These derivatives outperform fluconazole in vitro against Candida and Aspergillus spp. .

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